3-Aminohexan-2-one
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Overview
Description
3-Aminohexan-2-one: is an organic compound with the molecular formula C6H13NO It is a derivative of hexanone, where an amino group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminohexan-2-one can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the use of high-pressure and high-temperature conditions to optimize yield. Catalysts such as palladium or platinum may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Aminohexan-2-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-Aminohexan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
3-Aminopentan-2-one: Similar structure but with one less carbon atom.
3-Aminoheptan-2-one: Similar structure but with one additional carbon atom.
3-Aminobutan-2-one: Similar structure but with two fewer carbon atoms.
Uniqueness: 3-Aminohexan-2-one is unique due to its specific chain length and the position of the amino group. This structural feature influences its reactivity and interactions with other molecules, making it distinct from its shorter or longer chain analogs.
Properties
CAS No. |
732924-23-1 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-aminohexan-2-one |
InChI |
InChI=1S/C6H13NO/c1-3-4-6(7)5(2)8/h6H,3-4,7H2,1-2H3 |
InChI Key |
JSSKKCFDEASHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C)N |
Origin of Product |
United States |
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